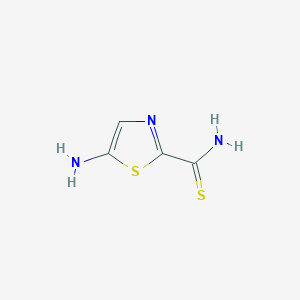

5-Amino-1,3-thiazole-2-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-1,3-thiazole-2-carbothioamide is a compound that falls within the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a ring structure. These compounds are of significant interest due to their wide range of applications, including their use as biologically active substances, dyes, and components in various high-tech materials.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to 5-amino-1,3-thiazole-2-carbothioamide, has been explored in several studies. For instance, novel 2-amino-1,3-thiazole-5-carboxylates were synthesized using ultrasonic and thermally mediated nucleophilic displacement, showcasing an innovative approach to the synthesis of such compounds . Additionally, the synthesis of 1,2,3-triazole-4-carbothioamides from 5-dialkylamino-substituted 1,2,3-thiadiazole-4-carbaldehydes through ring transformation induced by various amines has been reported, which may offer insights into similar synthetic pathways for 5-amino-1,3-thiazole-2-carbothioamide .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using spectroscopic techniques and single-crystal X-ray diffraction, providing valuable data on bond lengths, angles, and torsion angles . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Thiadiazole derivatives undergo various chemical reactions that have been the subject of research. The methylation of thiadiazole carbothioamides and the subsequent rearrangement to give triazole carbothioamides has been observed . Additionally, the reversible rearrangement of 5-amino-1,2,3-thiadiazole-4-NR-carbothioamides has been discovered, which could be relevant to the behavior of 5-amino-1,3-thiazole-2-carbothioamide under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The study of rearrangements of 5-amino-1,2,3-thiadiazole-4-carbothioamides using NMR spectroscopy has shed light on the relative stability and solvent effects on these compounds . Furthermore, the synthesis and properties of a compound containing a thiadiazole ring and a benzocrown ether substituent have been investigated, demonstrating the potential for these compounds to extract amino acids from aqueous solutions .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties :

- Dankova et al. (1988) reported the synthesis and reversible rearrangement of 5-amino-1,2,3-thiadiazole-4-carbothioamides, highlighting their chemical properties and potential for further chemical transformations (Dankova et al., 1988).

- In 1990, Dankova et al. conducted a study on the methylation of 5-amino-1,2,3-thiadiazole-4-carbothioamides, which led to the discovery of a new rearrangement for these compounds (Dankova et al., 1990).

Biological Applications :

- Channar et al. (2020) described the synthesis of hydrazine clubbed 1,3-thiazoles and their strong urease inhibition activity, indicating potential applications in biological systems (Channar et al., 2020).

- Sahu et al. (2021) explored the in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide against various cancer cell lines, showcasing the potential therapeutic applications of these compounds (Sahu et al., 2021).

Molecular Docking and Characterization :

- The studies by Sahu et al. (2021) also included molecular docking studies to understand the binding specificity of these compounds, which is crucial for drug development and understanding their mechanism of action (Sahu et al., 2021).

Potential Antimicrobial Activity :

- Ceylan et al. (2014) synthesized new hybrid molecules containing azole moieties and investigated their antimicrobial, antilipase, and antiurease activities. This study indicates the potential of 5-Amino-1,3-thiazole-2-carbothioamide derivatives in antimicrobial applications (Ceylan et al., 2014).

Exploration of Chemical Reactivity :

- Research by Dankova et al. (1992) on the reaction of malonothioamides highlights the chemical reactivity and potential pathways for the synthesis of derivatives of 5-Amino-1,3-thiazole-2-carbothioamide (Dankova et al., 1992).

Propiedades

IUPAC Name |

5-amino-1,3-thiazole-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S2/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWWACYQWGKGSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=S)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392499 |

Source

|

| Record name | 5-amino-1,3-thiazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-thiazole-2-carbothioamide | |

CAS RN |

535-67-1 |

Source

|

| Record name | NSC179788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1,3-thiazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)

![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)